Z-D-Orn(boc)-OH Z-D-Orn(boc)-OH
Brand Name: Vulcanchem
CAS No.: 98264-52-9
VCID: VC21541480
InChI: InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol

Z-D-Orn(boc)-OH

CAS No.: 98264-52-9

Cat. No.: VC21541480

Molecular Formula: C18H26N2O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Orn(boc)-OH - 98264-52-9

CAS No. 98264-52-9
Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
IUPAC Name (2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1
Standard InChI Key RWQCKACYKKSOKK-CQSZACIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Chemical Identity and Nomenclature

Z-D-Orn(boc)-OH, registered under CAS number 98264-52-9, is a protected form of the non-proteinogenic amino acid D-ornithine . The compound features two important protecting groups: a benzyloxycarbonyl (Z) group at the alpha-amino position and a tert-butyloxycarbonyl (Boc) group at the delta-amino position .

The compound is recognized by several synonyms in scientific literature, including:

  • Nalpha-Z-Ndelta-Boc-D-ornithine

  • (2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

  • (R)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

  • N5-Boc-N2-Cbz-D-ornithine

The systematic IUPAC name "(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid" precisely describes its chemical structure and stereochemistry .

Structural Characteristics and Physical Properties

Molecular Structure

Z-D-Orn(boc)-OH possesses the following key structural characteristics:

  • Molecular Formula: C18H26N2O6

  • Molecular Weight: 366.4 g/mol

  • Stereochemistry: Contains a stereocenter at the alpha-carbon atom with R configuration (D-configuration in amino acid nomenclature)

The structure includes a carboxylic acid group at the C-terminus, a benzyloxycarbonyl (Z) protecting group at the alpha-amino position, and a tert-butyloxycarbonyl (Boc) protecting group at the delta-amino position, connected by a four-carbon chain between the alpha and delta amino groups .

Physical Properties

The physical characteristics of Z-D-Orn(boc)-OH include:

  • Physical State: Solid at room temperature

  • Solubility: Soluble in DMSO and other organic solvents

  • Optical Rotation: D= +3 ± 0.5° (C=1 in MeOH) at 20°C

Table 1: Physical Properties of Z-D-Orn(boc)-OH

PropertyValueReference
Molecular Weight366.4 g/mol
Molecular FormulaC18H26N2O6
Physical StateSolid
SolubilitySoluble in DMSO
Optical RotationD= +3 ± 0.5° (C=1 in MeOH) at 20°C
CAS Number98264-52-9
Amount1 mM5 mM10 mM
1 mg2.7292 mL0.5458 mL0.2729 mL
5 mg13.6459 mL2.7292 mL1.3646 mL
10 mg27.2918 mL5.4584 mL2.7292 mL

These values represent the volume of solvent required to achieve the specified concentration with the indicated amount of compound .

Shipping Conditions

For commercial distribution, Z-D-Orn(boc)-OH is typically shipped under the following conditions:

  • Evaluation sample solutions: Shipped with blue ice

  • Other sizes: Shipped at room temperature or with blue ice upon request

Applications in Research and Industry

Z-D-Orn(boc)-OH has numerous important applications across multiple scientific and industrial fields due to its unique structure with orthogonally protected amino groups.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, with particular importance in:

  • Solid-phase peptide synthesis methodologies

  • Development of peptide-based therapeutic agents

  • Creation of peptide libraries for drug discovery

The orthogonal protection scheme (Z and Boc groups) allows for selective deprotection strategies, enabling precise control over the sequence of chemical reactions during peptide synthesis .

Pharmaceutical Research and Drug Development

In pharmaceutical applications, Z-D-Orn(boc)-OH contributes to:

  • Development of novel pharmaceuticals for metabolic disorders

  • Creation of cancer therapeutics

  • Design of peptide-based drugs with enhanced stability and bioavailability

The D-configuration of the ornithine residue provides resistance to proteolytic degradation, potentially extending the half-life of resulting peptide drugs in vivo .

Biotechnology Applications

In biotechnology, this compound facilitates:

  • Production of biologically active compounds

  • Development of vaccines and biologics

  • Creation of enzyme inhibitors

Neuroscience Research

Z-D-Orn(boc)-OH has applications in neuroscience research, particularly:

  • Investigation of effects on neurotransmitter pathways

  • Studies related to neurological diseases

Cosmetic Industry

The compound has found applications in cosmetic formulations, specifically:

  • Development of anti-aging products

  • Formulations aimed at improving skin hydration and elasticity

Table 3: Major Applications of Z-D-Orn(boc)-OH

FieldApplicationsBenefits
Peptide SynthesisBuilding block for peptidesOrthogonal protection strategy enables selective modifications
Pharmaceutical ResearchNovel drugs for metabolic disorders and cancerD-configuration enhances resistance to enzymatic degradation
BiotechnologyProduction of biologics and vaccinesEnables precise control of chemical reactivity
NeuroscienceResearch on neurotransmitter pathwaysAids understanding of neurological diseases
CosmeticsAnti-aging formulationsPotential benefits for skin hydration and elasticity

Chemical Properties and Reactivity

Protecting Groups

Z-D-Orn(boc)-OH features two different protecting groups that provide orthogonal protection strategies:

  • The benzyloxycarbonyl (Z) group:

    • Protects the alpha-amino group

    • Can be removed under hydrogenolytic conditions (e.g., H2/Pd)

    • Provides stability under basic conditions

  • The tert-butyloxycarbonyl (Boc) group:

    • Protects the delta-amino group

    • Can be selectively removed under acidic conditions (e.g., TFA)

    • Stable under hydrogenolytic conditions

This orthogonal protection scheme allows for selective deprotection of either amino group, enabling precise control over chemical modifications in complex synthesis protocols.

Chemical Reactivity

The key reactive sites in Z-D-Orn(boc)-OH include:

  • Carboxylic acid group: Can participate in esterification or amide bond formation reactions

  • Protected amino groups: Can be selectively deprotected to enable further functionalization

  • Four-carbon side chain: Provides structural flexibility for various applications

Analytical Characterization

Z-D-Orn(boc)-OH can be characterized using various analytical techniques to confirm its identity, purity, and structural integrity:

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information

  • Mass Spectrometry confirms the molecular weight (theoretical m/z: 366.4)

  • Infrared (IR) spectroscopy identifies characteristic functional groups (carboxylic acid, carbamate groups)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to:

  • Determine the purity of the compound

  • Monitor reaction progress during synthesis

  • Validate the stereochemical integrity

Optical Rotation

The specific optical rotation [α]D = +3 ± 0.5° (c = 1 in MeOH) at 20°C confirms the D-configuration of the ornithine residue .

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